(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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Overview
Description
(1S,4S)-2,5-Diazabicyclo[221]heptane-2-carboxamide hydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride typically involves a series of organic reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are used in the aminoacyloxylation of cyclopentenes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the palladium-catalyzed reaction produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride: This compound has a similar bicyclic structure but includes an oxygen atom instead of a second nitrogen atom.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but differ in their functional groups.
Uniqueness
(1S,4S)-2,5-Diazabicyclo[22
This detailed article provides an overview of (1S,4S)-2,5-Diazabicyclo[221]heptane-2-carboxamide hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c7-6(10)9-3-4-1-5(9)2-8-4;/h4-5,8H,1-3H2,(H2,7,10);1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAPIRZZVUMGTB-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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